molecular formula C16H16ClNO3 B043450 4-Benzoyl-D,L-phenylalanine hydrochloride CAS No. 163679-36-5

4-Benzoyl-D,L-phenylalanine hydrochloride

Cat. No.: B043450
CAS No.: 163679-36-5
M. Wt: 305.75 g/mol
InChI Key: XVJIYFOSPMCXHG-UHFFFAOYSA-N
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Description

4-Benzoyl-D,L-phenylalanine hydrochloride is a synthetic amino acid derivative with the chemical formula C16H16ClNO3. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its photoreactive properties, making it valuable in various scientific applications.

Mechanism of Action

Target of Action

4-Benzoyl-D,L-phenylalanine hydrochloride is a photoreactive amino acid . It can easily be incorporated into a peptide by solid-phase synthesis . The primary targets of this compound are the peptides that it is incorporated into during synthesis .

Mode of Action

The compound interacts with its targets (peptides) through a process known as photolabeling . In this process, the compound is incorporated into the peptide and, upon exposure to light, it forms a covalent bond with the peptide . This allows the compound to be permanently attached to the peptide, altering its properties .

Biochemical Pathways

Given its role as a photoreactive amino acid, it is likely involved in pathways related to peptide synthesis and modification .

Pharmacokinetics

As a biochemical used in proteomics research , it is likely that these properties would be highly dependent on the specific experimental conditions and the peptides into which the compound is incorporated.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the peptides it is incorporated into and the experimental conditions. By forming a covalent bond with the peptide, the compound can alter the peptide’s properties, potentially affecting its function .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the conditions under which the peptide synthesis and photolabeling processes are carried out, such as the presence of light and the specific chemical environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-D,L-phenylalanine hydrochloride typically involves the benzoylation of D,L-phenylalanine. The reaction is carried out under controlled conditions to ensure the selective introduction of the benzoyl group at the para position of the phenyl ring. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include the purification of intermediates and final product through crystallization and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Benzoyl-D,L-phenylalanine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce benzyl alcohol derivatives .

Comparison with Similar Compounds

Uniqueness: 4-Benzoyl-D,L-phenylalanine hydrochloride is unique due to its D,L-configuration, allowing it to interact with a broader range of biological targets compared to its L-isomer counterpart. Its photoreactive properties also make it particularly valuable in crosslinking studies .

Properties

IUPAC Name

2-amino-3-(4-benzoylphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3.ClH/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12;/h1-9,14H,10,17H2,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJIYFOSPMCXHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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